CDK7-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CDK7-IN-1 is a small-molecule inhibitor specifically targeting Cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in regulating the cell cycle and transcription. Elevated levels of Cyclin-dependent kinase 7 have been associated with various malignancies, making it a promising target for cancer therapy .
準備方法
The synthesis of CDK7-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step includes the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Final Coupling Reactions: The intermediates are then subjected to coupling reactions under controlled conditions to form the final product, this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
化学反応の分析
CDK7-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
科学的研究の応用
CDK7-IN-1 has a wide range of scientific research applications, including:
Cancer Research: This compound is extensively studied for its potential in cancer therapy, particularly in breast cancer, where it has shown promising results in preclinical and clinical studies
Cell Cycle Studies: This compound is used to study the regulation of the cell cycle and its role in cell proliferation and apoptosis.
Transcriptional Regulation: This compound is employed to investigate the role of Cyclin-dependent kinase 7 in transcriptional regulation and its impact on gene expression
作用機序
CDK7-IN-1 exerts its effects by inhibiting the activity of Cyclin-dependent kinase 7. Cyclin-dependent kinase 7, along with Cyclin H and MAT1, forms the CDK-activating complex, which is essential for the phosphorylation and activation of other Cyclin-dependent kinases involved in cell cycle progression. By inhibiting Cyclin-dependent kinase 7, this compound disrupts the phosphorylation of these kinases, leading to cell cycle arrest and apoptosis .
類似化合物との比較
CDK7-IN-1 is unique in its specificity for Cyclin-dependent kinase 7 compared to other Cyclin-dependent kinase inhibitors. Similar compounds include:
ICEC0942 (CT7001): Another selective Cyclin-dependent kinase 7 inhibitor with potential anticancer properties.
SY-1365: A selective Cyclin-dependent kinase 7 inhibitor that has shown efficacy in preclinical cancer models.
SY-5609: A potent Cyclin-dependent kinase 7 inhibitor currently in clinical trials for cancer therapy.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, potency, and specificity .
特性
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h7-15,21-22,24-25,32-33H,6,16-17H2,1-5H3,(H,29,36)(H,30,38)(H,31,37)/t21?,22-,24?,25?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPCDNVDCGAMOF-JGJHKKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2C3CN(C(C3NN2)(C)C)C(=O)NC(CN(C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2C3CN(C(C3NN2)(C)C)C(=O)N[C@H](CN(C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。